molecular formula C17H19NO2 B165227 N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine CAS No. 138113-03-8

N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine

Cat. No. B165227
M. Wt: 269.34 g/mol
InChI Key: TZQAGPUEZZMDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been studied for its potential use in cancer treatment, specifically in targeting cancer cells that rely heavily on RNA polymerase I transcription for their survival. In

Mechanism Of Action

N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine works by binding to the DNA of cancer cells and inhibiting RNA polymerase I transcription. This leads to a decrease in the production of ribosomal RNA, which in turn leads to a decrease in protein synthesis and cell death. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.

Biochemical And Physiological Effects

Studies have shown that N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has a selective toxicity towards cancer cells, sparing healthy cells. It has also been shown to have a low toxicity profile in animal studies. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to induce cell death in cancer cells through apoptosis, a process that involves the programmed death of cells. In addition, N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to inhibit the growth and metastasis of tumors in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine is its selectivity towards cancer cells, sparing healthy cells. This makes it a promising candidate for cancer treatment. Additionally, N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been shown to have a low toxicity profile in animal studies. However, one limitation of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine. One area of research is the development of more efficient synthesis methods for N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine, which could lead to increased availability for research purposes. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine treatment. This could help to identify patients who are most likely to benefit from N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine treatment. Additionally, there is ongoing research into the combination of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine with other cancer treatments, such as chemotherapy and radiation therapy, to improve its effectiveness. Finally, there is ongoing research into the use of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine in the treatment of other diseases, such as neurodegenerative diseases and viral infections.

Synthesis Methods

The synthesis of N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine involves several steps, including the reaction of 7-methoxy-1-naphthylamine with cyclopropylcarbonyl chloride, followed by the reaction of the resulting intermediate with ethylamine. This process yields N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine as a white solid with a purity of over 99%. The synthesis method has been optimized to produce N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine in large quantities for research purposes.

Scientific Research Applications

N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells that rely heavily on RNA polymerase I transcription for their survival. RNA polymerase I transcription is a critical process that produces ribosomal RNA, which is a key component of ribosomes and is necessary for protein synthesis. Cancer cells often have an increased demand for protein synthesis, leading to an upregulation of RNA polymerase I transcription. N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine inhibits this process, leading to the selective death of cancer cells while sparing healthy cells.

properties

CAS RN

138113-03-8

Product Name

N-Cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H19NO2/c1-20-15-8-7-12-3-2-4-13(16(12)11-15)9-10-18-17(19)14-5-6-14/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,18,19)

InChI Key

TZQAGPUEZZMDSL-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C3CC3)C=C1

Canonical SMILES

COC1=CC2=C(C=CC=C2CCNC(=O)C3CC3)C=C1

Other CAS RN

138113-03-8

synonyms

N-CPC-MNE
N-cyclopropylcarbonyl-2-(7-methoxy-1-naphthyl)ethylamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.